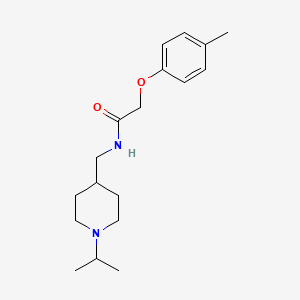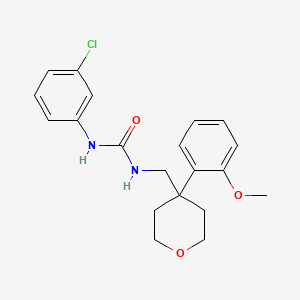
1-(3-chlorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Bahrami and Hosseini (2012) explored the inhibition effect of organic compounds on mild steel corrosion in 1 M hydrochloric acid solution. Although the specific compound was not directly studied, similar organic compounds were investigated for their corrosion inhibition properties. These compounds showed good performance as inhibitors, suggesting potential applications for related organic urea compounds in protecting steel against corrosion. The adsorption of the inhibitors on the steel surface was confirmed to obey the Langmuir adsorption isotherm, indicating efficient surface coverage and corrosion protection (Bahrami & Hosseini, 2012).
Anticancer Potential
Thomas et al. (2019) synthesized pyrazole derivatives and evaluated their potential as anticancer agents. Their study highlighted the synthesis, electronic structure, physico-chemical properties, and docking analysis of compounds structurally similar to the one . These derivatives exhibited significant potential as photosensitizers in photovoltaic systems and showed promising results in docking studies against human enzymes, suggesting a negative response against certain cancer targets. This indicates that similar compounds could be explored for their anticancer properties (Thomas et al., 2019).
Gelation Properties
Lloyd and Steed (2011) researched the gelation capabilities of a urea compound, noting how the morphology and rheology of gels could be influenced by the identity of anions. This study suggests that compounds with urea functionalities can form hydrogels under certain conditions, which could be pertinent for designing materials with specific mechanical properties or for biomedical applications. The ability to tune gel properties through chemical modification opens up research avenues for related compounds in material science (Lloyd & Steed, 2011).
Synthesis of Labeled Compounds for Studies
Liu et al. (2011) detailed the synthesis of a carbon-14 labeled novel fungicide for use as a radiotracer in various studies, including metabolism, toxicology, and environmental fate. While this study focuses on a specific fungicide, the methodology and approach to synthesizing labeled compounds could be applicable to the compound , facilitating research into its biological and environmental behaviors (Liu et al., 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-8-3-2-7-17(18)20(9-11-26-12-10-20)14-22-19(24)23-16-6-4-5-15(21)13-16/h2-8,13H,9-12,14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIUUWMTQNBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
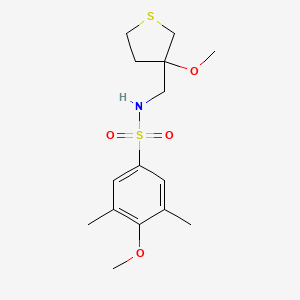
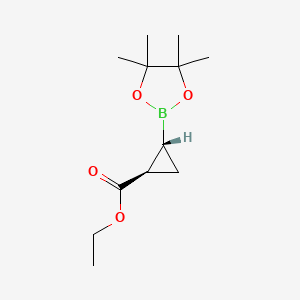
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)
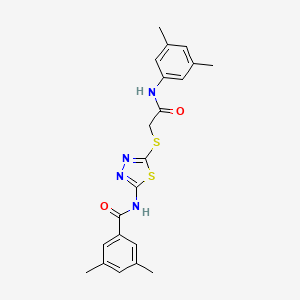
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2645010.png)

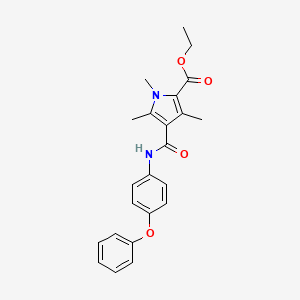
![Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate](/img/structure/B2645016.png)
